
Baricitinib trifluoroacetate
Übersicht
Beschreibung
Baricitinib, sold under the brand name Olumiant among others, is an immunomodulatory medication used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19 . It acts as an inhibitor of Janus kinase (JAK), blocking the subtypes JAK1 and JAK2 . Baricitinib is used alone or together with other medicines (e.g., methotrexate, DMARDs) to treat moderately to severely active rheumatoid arthritis in patients who have taken other medicines (e.g., tumor necrosis factor or TNF antagonist) that did not work well .
Synthesis Analysis
A highly efficient method for the synthesis of baricitinib was developed. The starting material tert-butyl 3-oxoazetidine-1-carboxylate was converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .
Molecular Structure Analysis
Baricitinib has the IUPAC name 2-[1-Ethylsulfonyl-3-[4-(7H-pyrrolo [2,3-d] pyrimidin-4-yl) pyrazol-1-yl] azetidine-3-yl] acetonitrile and the molecular formula C16H17N7O2S . It is a pyrrolopyrimidine administrated for the treatment of moderate to severe rheumatoid arthritis, atopic dermatitis, and severe alopecia areata .
Chemical Reactions Analysis
Baricitinib modulates intracellular signaling pathways, reducing the phosphorylation and activation of STATs by partially inhibiting JAK1 and JAK2 . The lactone impurity formation was explained by a plausible mechanism .
Physical And Chemical Properties Analysis
Baricitinib has a molecular weight of 371.42 g/mol . It is soluble in DMSO at 40 mg/mL .
Wissenschaftliche Forschungsanwendungen
Baricitinib in Atopic Dermatitis
Baricitinib has been evaluated for its efficacy in treating moderate-to-severe atopic dermatitis (AD). A study by Guttman‐Yassky et al. (2018) demonstrated that baricitinib, in combination with topical corticosteroids, significantly reduced inflammation and pruritus in patients with AD. This finding highlights its potential as a therapeutic agent in dermatological conditions.
Rheumatoid Arthritis Management
Considerable research has focused on baricitinib's role in treating rheumatoid arthritis (RA). For instance, Fleischmann et al. (2017) conducted a study comparing baricitinib as monotherapy or combined with methotrexate to methotrexate monotherapy in RA patients. Additionally, Keystone et al. (2014) investigated baricitinib in RA patients with an inadequate response to methotrexate. These studies collectively indicate baricitinib's effectiveness in improving symptoms in RA patients.
COVID-19 Treatment
Baricitinib's potential in treating COVID-19 has garnered attention. Marconi et al. (2021) conducted a study on hospitalized adults with COVID-19, revealing that baricitinib, combined with standard care, reduced mortality. Similarly, Stebbing et al. (2020) supported baricitinib's evaluation for its anti-cytokine and anti-viral activity in COVID-19 patients, highlighting its potential in managing viral infections.
Wirkmechanismus
As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function . By inhibiting the actions of JAK1 and JAK2, baricitinib attenuates JAK-mediated inflammation and immune responses .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRRMLIGZDAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baricitinib trifluoroacetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

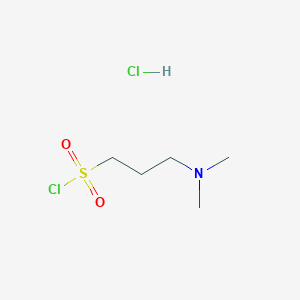
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3218024.png)
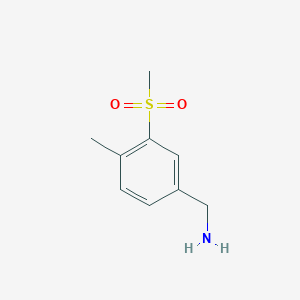


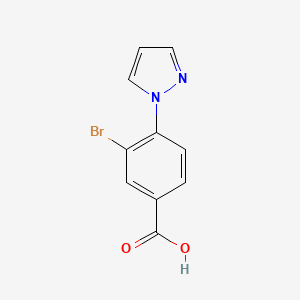

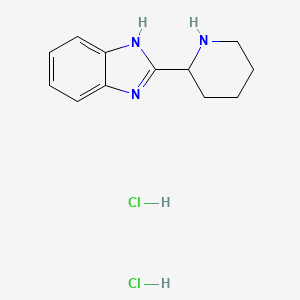

![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)
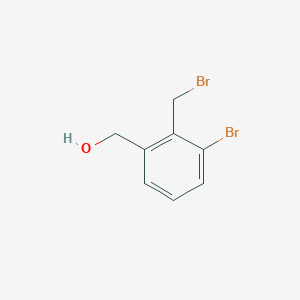
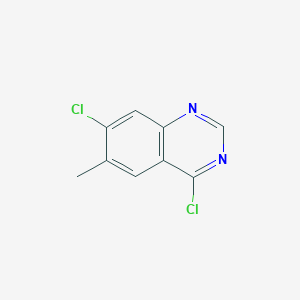
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B3218117.png)
![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)